

Application Notes and Protocols: Bedaquiline Formulation for Experimental Use

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Bedaquiline** (BDQ) is a diarylquinoline antimycobacterial agent that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] It functions by specifically inhibiting mycobacterial ATP synthase.[1][3][4] A primary challenge in the experimental use of **bedaquiline** is its extremely low aqueous solubility and high lipophilicity (log P ~7.1), categorizing it as a Biopharmaceutics Classification System (BCS) Class II drug.[5] This characteristic necessitates specialized formulation strategies to achieve desired concentrations for in vitro assays and adequate bioavailability for in vivo studies. These application notes provide detailed protocols and data for preparing various **bedaquiline** formulations for research purposes.

Formulations for In Vitro Experimental Use

For in vitro studies, such as minimum inhibitory concentration (MIC) assays, **bedaquiline** is typically first dissolved in an organic solvent to create a concentrated stock solution, which is then further diluted in the appropriate culture medium.

Protocol 1: Preparation of Bedaquiline Stock Solution

This protocol describes the preparation of a concentrated **bedaquiline** stock solution in dimethyl sulfoxide (DMSO) for use in in vitro susceptibility testing.

Materials:



- Bedaquiline (pure powder)
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials
- Calibrated pipette

Procedure:

- Weigh the desired amount of **bedaquiline** powder in a sterile microcentrifuge tube.
- Add the required volume of DMSO to achieve the target concentration (e.g., 10-33 mg/mL).
- Vortex the solution thoroughly until the **bedaquiline** is completely dissolved. A brief, gentle
 warming may be applied if necessary.
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution for MIC Determination

This protocol outlines the methodology for determining the MIC of **bedaquiline** against mycobacterial strains using the broth microdilution method.

Materials:

- **Bedaquiline** stock solution (from Protocol 1)
- Cation-adjusted Mueller-Hinton broth (CAMHB), supplemented with oleic acid-albumindextrose-catalase (OADC) for slow-growing mycobacteria.
- Sterile 96-well microtiter plates.[7]
- Mycobacterial inoculum, adjusted to a 0.5 McFarland standard and appropriately diluted.
- Resazurin solution (for viability assessment, optional).[7]

Procedure:

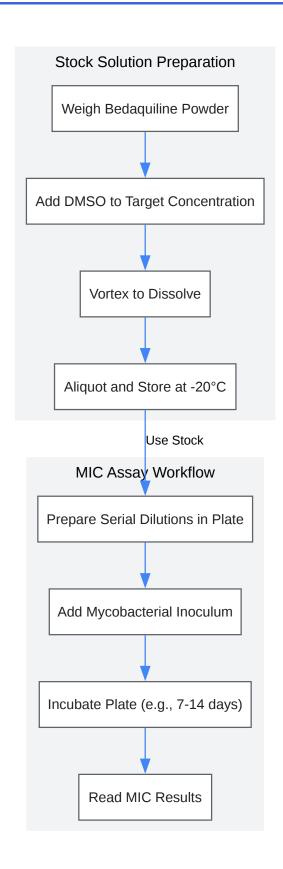
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- Perform two-fold serial dilutions of the **bedaquiline** stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.008 to 32 μg/mL).[3][8]
- Add the prepared mycobacterial inoculum to each well. Include a growth control (no drug)
 and a sterility control (no bacteria).
- Seal the plates and incubate at 35-37°C. Incubation time varies depending on the species (e.g., 7-14 days for Mycobacterium avium complex).[3][8]
- Determine the MIC, which is the lowest concentration of **bedaquiline** that completely inhibits visible growth.





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Workflow for in vitro **Bedaquiline** MIC testing.



Data Presentation: In Vitro Activity of Bedaquiline

Table 1: Minimum Inhibitory Concentrations (MIC) of **Bedaquiline** Against Various Mycobacterial Species.

| Mycobacterial Species | MIC₅₀ (μg/mL) | MIC9ο (μg/mL) | Concentration Range (µg/mL) | Reference |
|--------------------------|---------------|---------------|--------------------------------|-----------|
| M. tuberculosis | ~0.03 | - | - | [9] |
| M. avium complex (MAC) | ≤0.008 - 0.03 | ≤0.25 | ≤0.008 - 0.06 | [3][8] |
| M. intracellulare | 0.03 | - | - | [6] |
| M. kansasii | 0.03 | - | - | [6] |

| M. smegmatis | 0.015 | - | - |[7] |

Formulations for In Vivo Experimental Use

Due to its poor solubility, in vivo studies require specialized formulations to ensure adequate absorption and exposure. Common approaches include oral suspensions, intravenous solutions using solubility enhancers, and long-acting injectables.

Protocol 3: Preparation of an Oral Suspension for Animal Models

This protocol is suitable for oral gavage administration in rodents and other animal models.

Materials:

- **Bedaquiline** salt (e.g., fumarate, benzoate)
- Vehicle: 2% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
- Surfactant: 0.1% (v/v) Polysorbate 80 (Tween 80)





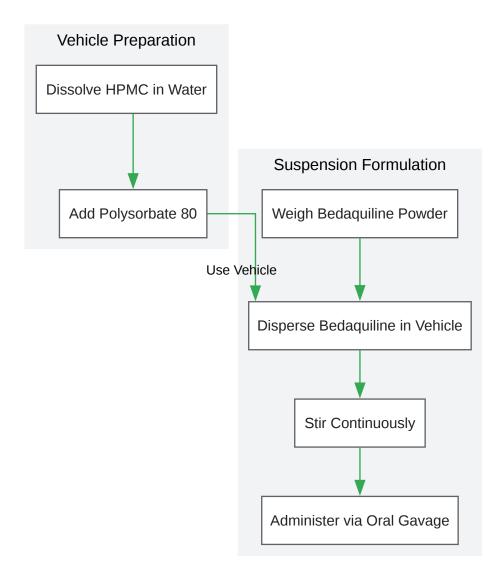


· Sterile container and magnetic stirrer

Procedure:

- Prepare the vehicle by slowly adding HPMC to the required volume of sterile water while stirring continuously until fully dissolved.
- Add Polysorbate 80 to the HPMC solution and mix thoroughly.
- Weigh the required amount of **bedaquiline** salt powder.
- Slowly disperse the **bedaquiline** powder into the vehicle with continuous stirring to form a
 uniform suspension.[10] A typical concentration for oral dosing is 4.0 mg/mL.[10][11]
- Maintain stirring during dosing to ensure homogeneity. Prepare fresh daily.





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Workflow for preparing an oral **Bedaquiline** suspension.

Protocol 4: Preparation of a Long-Acting Injectable (LAI) Formulation

This protocol describes a microsuspension formulation for intramuscular injection, designed for extended release in mouse models.[12]

Materials:

Bedaquiline



- d-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS)
- Mannitol
- Sterile water for injection

Procedure:

- Prepare a microsuspension containing **bedaquiline** and TPGS in a 4:1 ratio.[9][12]
- Add mannitol to the suspension to a final concentration of 50 mg/mL.[9][12]
- Adjust the final concentration of bedaquiline to 200 mg/mL in sterile water.[9][12]
- The formulation should be homogenized before administration via intramuscular injection.

Protocol 5: Preparation of an Intravenous (IV) Solution

For pharmacokinetic studies requiring direct systemic administration, a solubilizing agent like cyclodextrin is necessary. This protocol is based on a formulation used in dogs.[10]

Materials:

- Bedaquiline fumarate
- 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in water, pH adjusted to 3 with HCl.

Procedure:

- Prepare the 20% HPβCD solution and adjust the pH to 3.
- Dissolve the bedaquiline fumarate in the acidic HPβCD solution to a final concentration of 2.0 mg/mL.[10][11]
- Sterilize the final solution by filtering through a 0.22 μm syringe filter.
- · Administer via intravenous bolus injection.



Data Presentation: In Vivo Formulations and Pharmacokinetics

Table 2: Examples of **Bedaquiline** Formulations for In Vivo Experimental Use.

| Formulation Type | Composition | Animal Model | Dose & Route | Reference |
|---------------------------------|--|--------------|--------------------------|-----------|
| Oral Suspension | Bedaquiline salts in 2% HPMC with 0.1% Polysorbate 80 | Dogs | 10 mg/kg, Oral | [10][11] |
| Oral Suspension | Bedaquiline in unspecified vehicle | Rats | 10 mg/kg, Oral | [13] |
| Oral Suspension | Bedaquiline in unspecified vehicle | Mice | 2.67 - 25 mg/kg, Oral | [12][14] |
| Long-Acting Injectable (LAI) | Microsuspension with TPGS (4:1 ratio to BDQ) and 50 mg/mL mannitol | Mice | 160 mg/kg, IM | [9][12] |
| Intravenous (IV) Solution | Bedaquiline fumarate in 20% HPβCD (pH 3) | Dogs | 1 mg/kg, IV | [10][11] |

| Intrapulmonary Solution | **Bedaquiline** in 36% w/v HP β CD and 29% w/v sucrose | Guinea Pigs | 15 mg/kg, Intratracheal |[15] |

Table 3: Selected Pharmacokinetic Parameters of **Bedaquiline** in Animal Models.



| Animal Model | Formulati on <i>l</i> Route | Dose (mg/kg) | C _{max} (ng/mL) | AUC ₀₋₂₄ (ng·h/mL) | T ₁ / ₂ (h) | Referenc e |
|------------------|-----------------------------------|-----------------|-----------------------------|--|-----------------------------------|---------------|
| Normal Rats | Oral | 10 | 482 ± 170 | 5051 ± 1361 | 10.3 ± 4.4 | [13] |
| Diabetic Rats | Oral | 10 | 259 ± 77 | 3112 ± 1046 | 6.3 ± 2.9 | [13] |
| Dogs | IV (Fumarate) | 1 | - | - | 197 (terminal) | [10][11] |
| Dogs | Oral (Fumarate) | 10 | - | 9,267 ± 10,182 (AUC ₀ -t) | - | [16] |

| Dogs | Oral (Benzoate) | 10 | - | 19,258 ± 11,803 (AUCo-t) | - |[16] |

Specialized Formulations Self-Nanoemulsifying Drug Delivery System (SNEDDS)

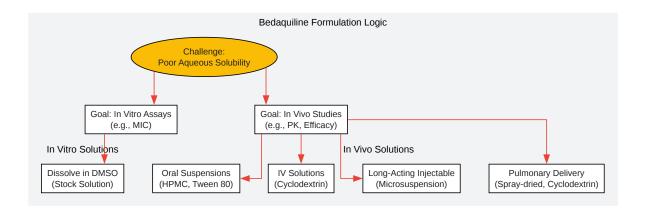
To improve oral bioavailability, SNEDDS have been developed. An optimized SNEDDS formulation consisted of caprylic acid (oil), propylene glycol (surfactant), and Transcutol-P (cosurfactant).[5] This formulation resulted in droplet sizes of approximately 98.88 nm and demonstrated enhanced in vitro drug release.[5]

Formulations for Intrapulmonary Administration

Direct delivery to the lungs can be achieved using dry powder aerosols or liquid instillations.

- Dry Powder: Bedaquiline fumarate was dissolved in a solvent system of 80:10:10
 water:ethanol:DMF and spray-dried, resulting in particles with a geometric diameter of ~0.88
 μm.[15]
- Aqueous Solution: To overcome poor water solubility for liquid instillation, a 15 mg/mL
 bedaquiline solution was prepared using 36% w/v 2-hydroxypropyl-β-cyclodextrin and 29%
 w/v sucrose in water.[15] This formulation was stable for at least 7 days when refrigerated.[1]





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Logical relationships in **Bedaquiline** formulation strategies.

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